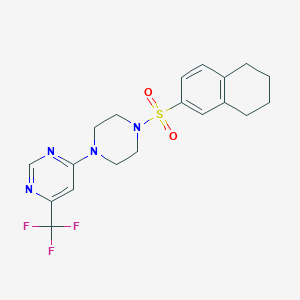

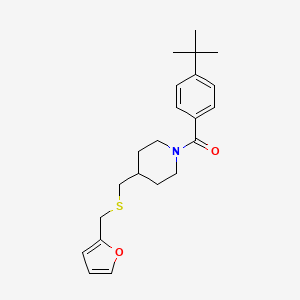

![molecular formula C12H18INO4 B2520217 叔丁基7-(碘甲基)-5-氧代-6-氧代-1-氮杂螺[3.4]辛烷-1-羧酸酯 CAS No. 2228692-84-8](/img/structure/B2520217.png)

叔丁基7-(碘甲基)-5-氧代-6-氧代-1-氮杂螺[3.4]辛烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate is a spirocyclic compound that is part of a broader class of compounds with potential applications in medicinal chemistry and organic synthesis. These compounds are characterized by their spirocyclic structure, which involves a bicyclic system where two rings are joined at a single atom. The compound of interest is not directly mentioned in the provided papers, but related compounds with similar spirocyclic frameworks are discussed, which can provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as described for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . This compound serves as a bifunctional intermediate that can be selectively derived on the azetidine and cyclobutane rings, providing access to novel compounds that complement piperidine ring systems. The synthesis of similar compounds, such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, involves reactions with reagents like N,N-dimethylformamide dimethyl acetal, leading to a mixture of isomeric condensation products . These synthetic strategies could be adapted for the synthesis of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex and can be elucidated using techniques such as X-ray diffraction. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate reveals mirror symmetry and a chair conformation for the hexahydropyrimidine ring . Similarly, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . These findings suggest that the molecular structure of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate would also exhibit a complex three-dimensional architecture, which could be studied using similar methods.

Chemical Reactions Analysis

Spirocyclic compounds can undergo various chemical reactions, including radical cyclization and ring-opening reactions. For example, the reaction of tert-butyl hydroperoxide and tetrabutylammonium iodide promotes free radical cyclization of α-imino-N-arylamides, leading to azaspirocyclohexadienones . The electrochemistry of spirocyclic compounds like 5,7-di-tert-butylspiro[2.5]octa-4,7-dien-6-one and its derivatives involves reduction leading to cyclopropane ring-opened products . These studies provide a foundation for understanding the reactivity of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate in radical-initiated reactions and electrochemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The crystallographic analysis of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate provides information on crystal packing, space group, and density . The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in spirocyclic stereoisomers reveals the influence of the heterocyclic moiety on the overall molecular conformation . These insights can be extrapolated to predict the solubility, stability, and crystalline properties of tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate.

科学研究应用

合成与分子结构分析

类似螺环化合物的合成涉及复杂的化学反应,旨在创建具有特定构型和性质的结构。例如,叔丁基3-氧代-2-氧代-5-氮杂双环[2.2.2]辛烷-5-羧酸酯是由相应的乙基2-氨基-4-(2-氧代环氧乙烷)丁酸酯HCl盐通过分子内内酯化反应合成的。该合成通过1H NMR光谱和高分辨率质谱表征,结构通过单晶X射线衍射分析确定,展示了该化合物的双环[2.2.2]辛烷结构,包括内酯部分和哌啶环(Moriguchi et al., 2014)。

对映选择性合成与药物发现模块

苄基(1S,2R,4R)-4-(叔丁氧羰基氨基)-2-(羟甲基)环己基氨基甲酸酯的对映选择性合成,作为CCR2拮抗剂的关键中间体,突出了此类螺环化合物在药物发现中的重要性。该合成的关键步骤是碘内酰胺化,表明该化合物在创建高度功能化的螺环中间体中的作用(Campbell et al., 2009)。

自由基环化与合成路线

该化合物及其衍生物作为自由基环化反应和新型化合物合成的起点。例如,叔丁基过氧化氢(TBHP)和四丁基碘化铵(TBAI)促进的α-亚氨基-N-芳基酰胺和α-叠氮化物-N-芳基酰胺的自由基环化产生氮杂螺环己二烯基自由基,在氧气气氛下形成氮杂螺环己二烯酮产物。这证明了该化合物在通过自由基反应生成新结构中的效用(Li et al., 2015)。

构建药物发现的多功能模块

由叔丁基7-(碘甲基)-5-氧代-6-氧代-1-氮杂螺[3.4]辛烷-1-羧酸酯和相关化合物合成的新的噻/氧杂-氮杂螺[3.4]辛烷类别作为药物发现的多功能、结构多样的模块。这些螺环旨在探索与传统结构互补的化学空间,突出了该化合物在潜在治疗剂创新合成中的作用(Li, Rogers-Evans, & Carreira, 2013)。

属性

IUPAC Name |

tert-butyl 6-(iodomethyl)-8-oxo-7-oxa-1-azaspiro[3.4]octane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-5-4-12(14)6-8(7-13)17-9(12)15/h8H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLDVZNEFUMOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CC(OC2=O)CI |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18INO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 7-(iodomethyl)-5-oxo-6-oxa-1-azaspiro[3.4]octane-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

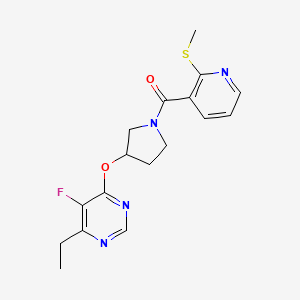

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)

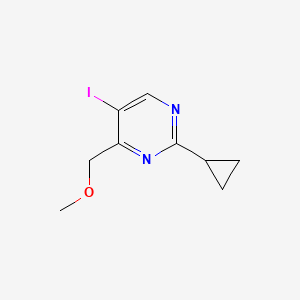

![2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2520140.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)

![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)

![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2520155.png)

![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)